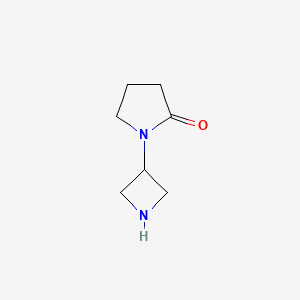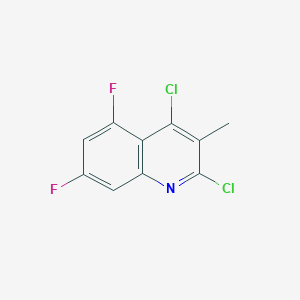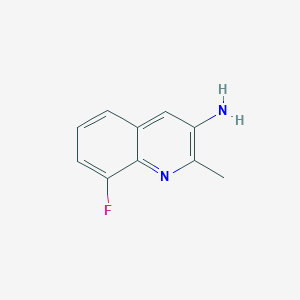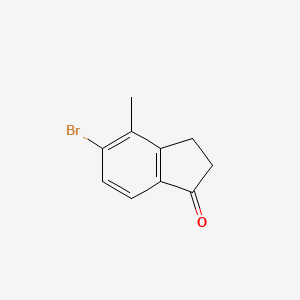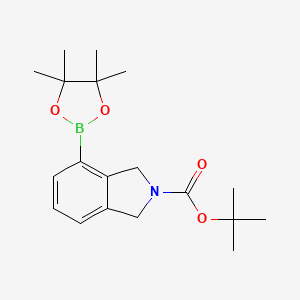![molecular formula C11H10BNO2 B1444835 [3-(Pyridin-4-yl)phényl]acide boronique CAS No. 337536-25-1](/img/structure/B1444835.png)
[3-(Pyridin-4-yl)phényl]acide boronique
Vue d'ensemble
Description
“[3-(Pyridin-4-yl)phenyl]boronic acid” is a type of boronic acid derivative . It has a CAS Number of 337536-25-1 and a molecular weight of 199.02 . The IUPAC name for this compound is 3-(4-pyridinyl)phenylboronic acid . It is typically stored in a sealed, dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for “[3-(Pyridin-4-yl)phenyl]boronic acid” is 1S/C11H10BNO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8,14-15H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including “[3-(Pyridin-4-yl)phenyl]boronic acid”, are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
“[3-(Pyridin-4-yl)phenyl]boronic acid” is a solid substance .Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki-Miyaura
Ce composé est fréquemment utilisé dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont essentielles à la synthèse de divers composés biaryliques. Ces réactions sont essentielles à la création de produits pharmaceutiques, d'agrochimiques et de matériaux organiques. Le groupe acide boronique dans l'[3-(pyridin-4-yl)phényl]acide boronique réagit avec les halogénures ou les triflates sous catalyse au palladium, formant des liaisons C-C qui sont fondamentales en synthèse organique .
Développement d'inhibiteurs de kinases
Les kinases sont des enzymes qui jouent un rôle crucial dans la transduction du signal et sont des cibles pour la thérapie du cancer. L'this compound sert de bloc de construction dans le développement d'inhibiteurs de kinases. Sa capacité à se lier au site de liaison à l'ATP des kinases en fait une entité précieuse dans la conception de médicaments pouvant inhiber les kinases hyperactives dans les cellules cancéreuses .
Développement d'inhibiteurs enzymatiques thérapeutiques
Les inhibiteurs enzymatiques sont des molécules qui se lient aux enzymes et diminuent leur activité. L'this compound est utilisé pour synthétiser des molécules pouvant agir comme inhibiteurs enzymatiques thérapeutiques. Ces inhibiteurs ont des applications potentielles dans le traitement des maladies où la régulation enzymatique est perturbée, comme les troubles métaboliques et les maladies neurodégénératives .
Synthèse de ligands pour la chimie de coordination
En chimie de coordination, l'this compound peut être utilisé pour synthétiser des ligands qui se coordonnent aux ions métalliques. Ces ligands sont essentiels à la création de réseaux métallo-organiques (MOF), qui ont des applications dans le stockage de gaz, la catalyse et les technologies de séparation .
Synthèse de matériaux pour les diodes électroluminescentes organiques (OLED)
Les propriétés électroniques de l'this compound le rendent adapté à la synthèse de matériaux utilisés dans les OLED. Ces matériaux émettent de la lumière en réponse à un courant électrique et sont utilisés dans les écrans des smartphones, des téléviseurs et d'autres appareils .
Développement de capteurs
L'this compound peut être utilisé dans le développement de capteurs chimiques. Les acides boroniques interagissent avec les saccharides et autres composés contenant des diols, ce qui les rend utiles dans les capteurs qui détectent les niveaux de glucose, ce qui est particulièrement pertinent pour la gestion du diabète .
Chimie des polymères
Ce composé est également impliqué dans la chimie des polymères, où il peut être utilisé pour créer de nouveaux polymères avec des propriétés spécifiques. Par exemple, les polymères avec des fonctionnalités d'acide boronique peuvent être sensibles à des stimuli tels que le pH, ce qui est utile dans les systèmes d'administration de médicaments .
Sondes fluorescentes
Enfin, l'this compound peut être incorporé dans des sondes fluorescentes. Ces sondes sont utilisées en bio-imagerie pour suivre les processus biologiques en temps réel, fournissant des informations sur les fonctions cellulaires et aidant au diagnostic des maladies .
Safety and Hazards
“[3-(Pyridin-4-yl)phenyl]boronic acid” is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mécanisme D'action
Target of Action
The primary target of [3-(Pyridin-4-yl)phenyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, [3-(Pyridin-4-yl)phenyl]boronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the Suzuki–Miyaura cross-coupling reaction . It was discovered that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .
Pharmacokinetics
It is known that the compound is relatively stable , and it is typically stored under inert gas (nitrogen or Argon) at 2-8°C .
Result of Action
The result of the action of [3-(Pyridin-4-yl)phenyl]boronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant , making it a valuable tool in organic synthesis.
Action Environment
The action of [3-(Pyridin-4-yl)phenyl]boronic acid is influenced by environmental factors such as temperature and the presence of other reagents . For example, the compound is typically used under mild conditions, and its reactivity can be influenced by the presence of other reagents in the reaction mixture . Additionally, the compound’s stability can be affected by exposure to air, hence it is typically stored under an inert gas .
Propriétés
IUPAC Name |
(3-pyridin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLSLPDPQOGLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=NC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337536-25-1 | |
| Record name | [3-(pyridin-4-yl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1444752.png)

![9-([1,1'-Biphenyl]-4-yl)-3-(4-bromophenyl)-9H-carbazole](/img/structure/B1444758.png)

![6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1444765.png)

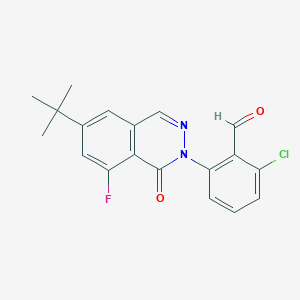
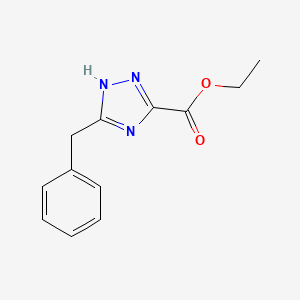
![Methyl imidazo[1,2-B]pyridazine-6-carboxylate](/img/structure/B1444770.png)
